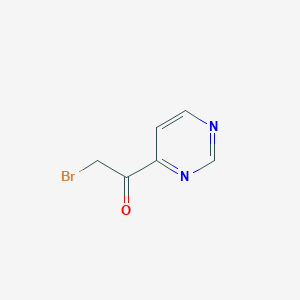

5-Bromo-1-phenyl-1H-benzoimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

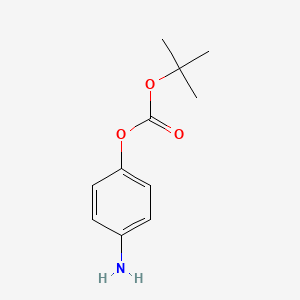

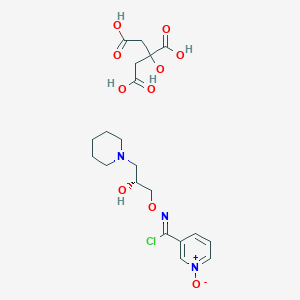

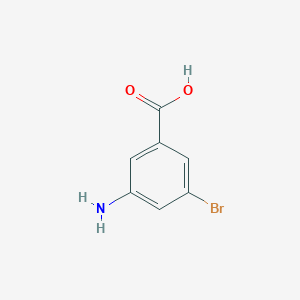

5-Bromo-1-phenyl-1H-benzoimidazole is a chemical compound with the molecular formula C13H9BrN2 . It belongs to the class of organic compounds known as benzimidazoles , which are synthesized in labs and have a wide range of applications in different fields such as medicine and industry .

Synthesis Analysis

The synthesis of benzimidazoles usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs . The synthetic pathway to the various benzimidazole usually proceeds through two steps; first, the construction of the desired benzene ring-containing 1–2 diamino groups followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .Molecular Structure Analysis

5-Bromo-1-phenyl-1H-benzoimidazole contains a total of 27 bonds; 18 non-H bonds, 16 multiple bonds, 1 rotatable bond, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, and 1 Imidazole .Chemical Reactions Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis

5-Bromo-1-phenyl-1H-benzoimidazole has a molecular weight of 273.128 . It has a density of 1.5±0.1 g/cm3 . The boiling point is 414.7±37.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

Benzimidazole derivatives, including compounds like 5-Bromo-1-phenyl-1H-benzoimidazole, have been studied for their potential therapeutic applications. They have shown promise in various fields such as:

- Anti-inflammatory : These compounds can potentially inhibit processes that lead to inflammation, providing relief from inflammatory conditions .

- Antibacterial : Some benzimidazole derivatives have been tested against bacterial strains like E. coli and S. aureus, showing antibacterial properties .

- Antifungal : They may also possess antifungal effects against organisms such as A. niger and C. albicans .

- Antiviral : The structural similarity of benzimidazoles to nucleotides allows them to be explored for antiviral therapies .

- Analgesic : Benzimidazole compounds have been evaluated for their pain-relieving effects .

- Cancer Research : Studies have illuminated the effect of substituent groups in benzimidazole structures on bioactivity against cancer cell lines like A549, MDA-MB-231, and PC3 .

Chemical Synthesis

Benzimidazole derivatives are also important in chemical synthesis, where they serve as key components in the creation of functional molecules used in various applications. The regiocontrolled synthesis of substituted imidazoles is a significant area of research due to their wide range of everyday applications .

Wirkmechanismus

Target of Action

It’s known that imidazole derivatives, which include 5-bromo-1-phenyl-1h-benzoimidazole, have a broad range of biological activities and can interact with various enzymes and protein receptors .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of bonds during the interaction .

Biochemical Pathways

Imidazole derivatives are known to be involved in a diverse range of applications, suggesting they may affect multiple biochemical pathways .

Pharmacokinetics

The compound’s predicted boiling point is 4147±370 °C, and its predicted density is 148±01 g/cm3 . These properties could potentially impact the compound’s bioavailability.

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that the effects of 5-bromo-1-phenyl-1h-benzoimidazole could be diverse and context-dependent .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Bromo-1-phenyl-1H-benzoimidazole. For instance, the compound should be stored in a dry, room-temperature environment to maintain its stability . Additionally, it’s important to prevent the compound from entering drains or water courses, as this could lead to environmental contamination .

Safety and Hazards

Zukünftige Richtungen

Benzimidazole is a promising pharmacophore . It has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, there is a great importance of heterocyclic ring-containing drugs .

Eigenschaften

IUPAC Name |

5-bromo-1-phenylbenzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2/c14-10-6-7-13-12(8-10)15-9-16(13)11-4-2-1-3-5-11/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCVMHOYOAZUGSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00475895 |

Source

|

| Record name | 5-Bromo-1-phenyl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-phenyl-1H-benzoimidazole | |

CAS RN |

221636-18-6 |

Source

|

| Record name | 5-Bromo-1-phenyl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Bromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1280659.png)

![6-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1280669.png)